molecular formula C11H14ClFN2S B12232250 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B12232250
M. Wt: 260.76 g/mol
InChI Key: GVEBVLWAEGIDNE-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a methanamine derivative featuring a 5-fluoro-2-thienyl group and a 1-methyl-1H-pyrrol-2-ylmethyl substituent. This compound shares structural motifs with bioactive molecules targeting receptors such as serotonin (5-HT2C) and enzymes like acetylcholinesterase .

Properties

Molecular Formula

C11H14ClFN2S

Molecular Weight

260.76 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H13FN2S.ClH/c1-14-6-2-3-9(14)7-13-8-10-4-5-11(12)15-10;/h2-6,13H,7-8H2,1H3;1H

InChI Key

GVEBVLWAEGIDNE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves the following steps:

    Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through electrophilic fluorination of a thiophene precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Synthesis of the Pyrrole Moiety: The pyrrole moiety can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling Reaction: The final step involves the coupling of the fluorinated thiophene ring with the pyrrole moiety through a methanamine linker. This can be achieved using reductive amination, where the fluorinated thiophene aldehyde is reacted with the pyrrole amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally related to 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine exhibit promising anticancer activities. For instance, studies involving pyrrole derivatives have demonstrated their ability to inhibit cancer cell proliferation across multiple cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) . The mechanisms underlying these effects often involve the induction of apoptosis and disruption of cell cycle progression.

Antibacterial Activity

In addition to anticancer effects, compounds containing thienyl and pyrrole structures have shown antibacterial properties. For example, derivatives synthesized through similar methodologies have been evaluated against Gram-positive and Gram-negative bacterial strains, demonstrating inhibition zones comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

Certain derivatives of this compound may also influence neurological pathways. Research on related thienyl-pyrrole compounds indicates their capacity to cross the blood-brain barrier and modulate neurotransmitter activity, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .

Anticancer Activity Evaluation

A study conducted by Foroughifar et al. (2022) synthesized a series of pyrano[2,3-c]pyrazole derivatives that were structurally similar to the target compound. These derivatives were screened for their antiproliferative activity against various cancer cell lines. The results showed that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Antibacterial Screening

In another study, researchers synthesized several thienyl-pyrrole derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial activity, with some compounds outperforming traditional antibiotics in terms of efficacy .

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorinated thiophene and pyrrole moieties contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Target/Activity Key Reference
1-(5-Fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine 5-Fluoro-2-thienyl, 1-methylpyrrole C₁₁H₁₄FN₂S 225.30 g/mol Not explicitly reported (inferred CNS targets)
1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (18) Benzo[b]thiophene, pyridine, 4-chlorobenzyl C₂₃H₂₀ClN₂S 399.93 g/mol REV-ERBα ligands (circadian rhythm modulation)
N-((1H-Imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L1) Thiophene, imidazole C₉H₁₁N₃S 193.27 g/mol Nucleic acid binding (DNA-encoded library hits)
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine 4-Fluorophenyl, 1-methylpyrrole C₁₃H₁₅FN₂ 218.27 g/mol Not explicitly reported (structural analog)
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine Furyl, 5-methylthienyl C₁₁H₁₃NOS 207.29 g/mol Not explicitly reported (structural analog)

Key Structural and Functional Differences

  • Heterocyclic Core: The target compound uses a 5-fluoro-2-thienyl group, which differs from benzo[b]thiophene in compound 18 and imidazole in L1 . The 1-methylpyrrole substituent contrasts with pyridine (compound 18) and imidazole (L1), altering basicity and hydrogen-bonding capacity .
  • Synthetic Routes :

    • The target compound may be synthesized via reductive amination, as seen in analogs like N-((1H-imidazol-2-yl)methyl)-1-phenylmethanamine (General Method B, using aldehydes and amines) .
    • Fluorination at the 5-position of thiophene likely requires specialized reagents, such as Selectfluor, as inferred from fluorinated indole derivatives in .
  • Physicochemical Properties :

    • The molecular weight (225.30 g/mol) and logP (estimated ~2.1) suggest moderate lipophilicity, comparable to compound L1 (193.27 g/mol) but lower than compound 18 (399.93 g/mol) .
    • HRMS data for similar compounds (e.g., m/z 372 in ) indicate precise mass validation protocols applicable to the target compound .

Stability and Toxicity

  • The 1-methylpyrrole group may reduce metabolic oxidation compared to unmethylated analogs, as seen in Safety Data Sheets for related pyrrole derivatives () .

Biological Activity

Chemical Structure and Properties

The chemical structure of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine features a thienyl group, a fluorine substituent, and a pyrrole moiety. This combination suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the pyrrole ring is often associated with serotonin receptor modulation, which may contribute to mood enhancement and anxiety reduction.
  • Antinociceptive Properties : Some studies suggest that thienyl derivatives can possess analgesic properties. The mechanism may involve modulation of opioid receptors or other pain pathways, making it a candidate for further investigation in pain management therapies.
  • Antimicrobial Activity : Compounds containing thienyl groups have shown varying degrees of antimicrobial activity against bacteria and fungi. This activity may be attributed to the ability of these compounds to disrupt cellular membranes or inhibit essential enzymes in microbial cells.

The exact mechanisms by which 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and pain perception.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and pain signaling pathways, suggesting a possible role in reducing inflammatory responses.

Study 1: Antidepressant Effects

In a controlled study involving rodent models, a compound structurally similar to 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine was administered over several weeks. Results indicated significant reductions in depressive behaviors compared to control groups, supporting the hypothesis of its antidepressant potential.

Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of thienyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, suggesting its potential utility as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors
AntinociceptivePain relief in animal models
AntimicrobialInhibition of bacterial growth

Table 2: Comparison with Similar Compounds

Compound NameAntidepressant ActivityAntimicrobial ActivityReference
1-(5-fluoro-2-thienyl)-N-methylmethanamineYesModerate
5-Fluorothiophene derivativeYesHigh
Pyrrole-based compoundYesLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine, and how can purity be validated?

  • Methodology :

  • Synthesis : Use a two-step approach: (1) Coupling of 5-fluoro-2-thienylmethanamine with a substituted pyrrole precursor via reductive amination (e.g., NaBH₃CN in methanol at 0–5°C for 12 hours). (2) Protect sensitive functional groups (e.g., pyrrole nitrogen) using tert-butoxycarbonyl (Boc) before coupling .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity. Monitor by TLC (Rf ~0.6–0.8 in ethyl acetate) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase, UV detection at 254 nm). Characterize structure using FTIR (C=N stretch ~1615 cm⁻¹) and ¹H NMR (δ 8.4–8.5 ppm for imine protons) .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include:
  • Thienyl protons: δ 6.8–7.2 ppm (multiplet).
  • Pyrrole methyl group: δ 2.3–2.5 ppm (singlet).
  • Methanamine bridge: δ 3.6–4.0 ppm (multiplet) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (expected [M+H]⁺ ~251–255 Da). High-resolution MS (HRMS) validates elemental composition (C₁₁H₁₂FN₂S) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to assess dynamic effects (e.g., hindered rotation around the methanamine bridge) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can link methanamine protons to adjacent carbons .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G* level) to predict NMR shifts and compare with experimental data .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) for reductive amination. Use Design of Experiments (DoE) to balance temperature (20–40°C), solvent (MeOH vs. THF), and stoichiometry .
  • Byproduct Analysis : Identify impurities via LC-MS. Common byproducts include over-alkylated derivatives (e.g., dialkylated pyrrole); mitigate by controlling reaction time (<24 hours) .
  • Scale-Up : Implement continuous flow chemistry for consistent mixing and temperature control, improving reproducibility .

Q. How can researchers investigate the compound’s potential biological activity given structural analogs?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., serotonin receptors) based on pyrrole-thienyl pharmacophores. Compare with analogs like 1-(furan-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine .
  • In Vitro Assays : Screen for activity in HEK-293 cells transfected with GPCRs. Use calcium flux assays (Fluo-4 dye) to measure receptor activation .
  • SAR Studies : Modify substituents (e.g., fluoro to chloro on thienyl) and correlate changes with bioactivity data .

Safety & Contradiction Management

Q. What safety protocols are essential when handling this amine derivative?

  • Methodology :

  • PPE : Use nitrile gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution immediately .

Q. How should researchers address discrepancies between theoretical and observed MS data?

  • Methodology :

  • Isotopic Pattern Analysis : Check for chlorine/fluorine contributions (e.g., 5-fluoro substituent reduces M+2 peak intensity) .
  • Collision-Induced Dissociation (CID) : Fragment the molecular ion to identify unexpected adducts (e.g., sodium/potassium) .
  • Cross-Validation : Compare with alternative ionization methods (MALDI-TOF vs. ESI) to rule out technique-specific artifacts .

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